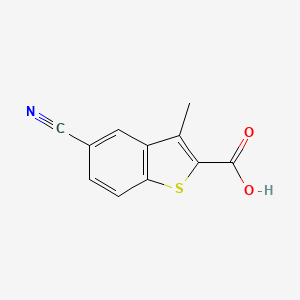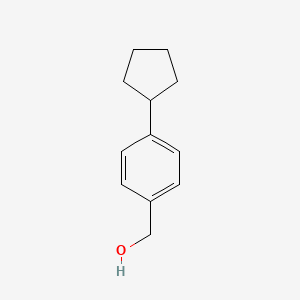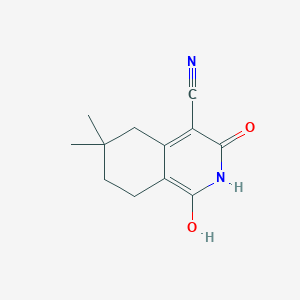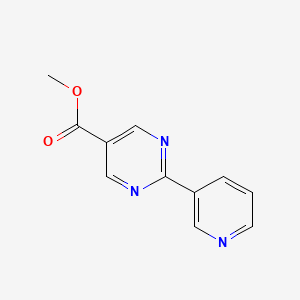
2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester
Vue d'ensemble
Description
“2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . In this approach, the sodium salt of 3,3-dimethoxy-2 is used .Molecular Structure Analysis
The molecular structure of “2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester” can be viewed using Java or Javascript .Chemical Reactions Analysis
Pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Applications De Recherche Scientifique
Synthesis and Characterization
- Chemical Synthesis and Structural Analysis : The synthesis and characterization of pyridine and pyrimidine derivatives have been a significant focus, demonstrating the versatility of these compounds in forming various structural frameworks. For example, pyrazole derivatives have been synthesized and analyzed using NMR, IR spectroscopy, and X-ray diffraction, highlighting their stability and potential for further modification (Shen et al., 2012). Similarly, studies on thiazolopyrimidines have provided insights into their conformational features and intermolecular interactions, which are essential for their application in material science and drug design (Nagarajaiah & Begum, 2014).
Supramolecular Chemistry and Sensor Development
- Supramolecular Aggregation and Sensing Applications : Research on cyclometalated Ir(III) complexes incorporating pyridine and pyrimidine derivatives as ligands has shown their potential in developing pH-activatable sensors, which can be used for environmental monitoring and in diagnostic applications (Paziresh et al., 2022).
Antimicrobial Activity
- Antimicrobial Properties : Some pyridine-bridged compounds have been synthesized and tested for their bactericidal and fungicidal activities, suggesting their use as potential antimicrobial agents. This line of research opens avenues for developing new therapeutic agents based on pyridine and pyrimidine scaffolds (Al-Omar & Amr, 2010).
Organic Synthesis and Drug Development
- Organic Synthesis and Drug Design : The ability to manipulate pyridine and pyrimidine derivatives through various synthetic routes, such as direct metalation or through Combes-type reactions, has been pivotal in creating libraries of compounds with potential applications in drug development and organic materials (Bentabed-Ababsa et al., 2010; Volochnyuk et al., 2010).
Orientations Futures
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
methyl 2-pyridin-3-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)9-6-13-10(14-7-9)8-3-2-4-12-5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBGOZMKGEWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

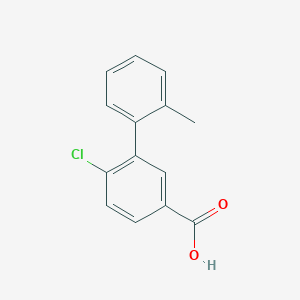
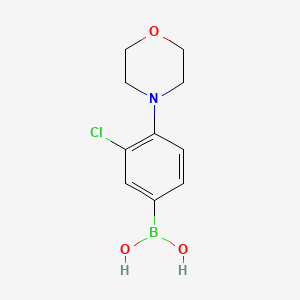
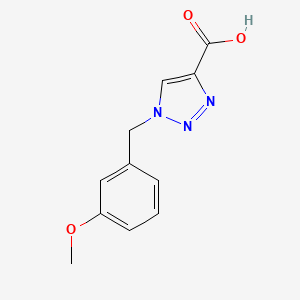
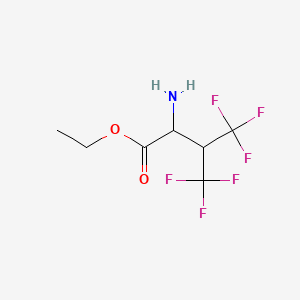
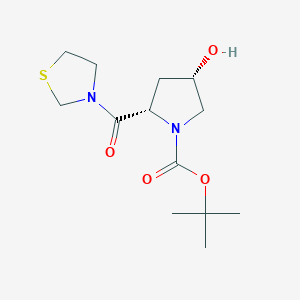
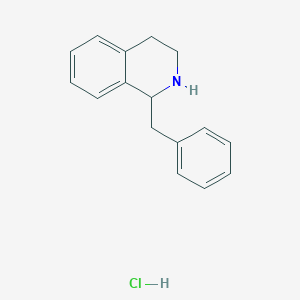
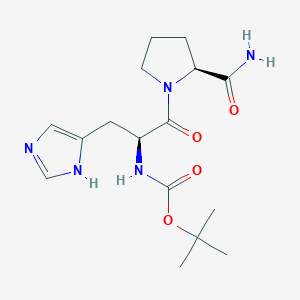
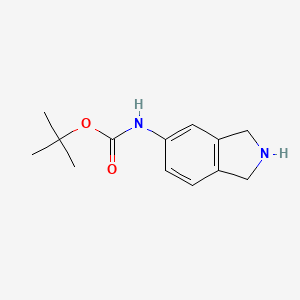
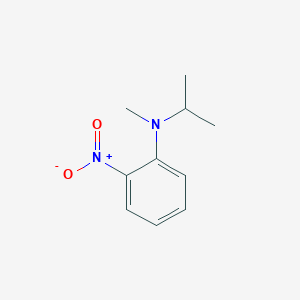
![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)
